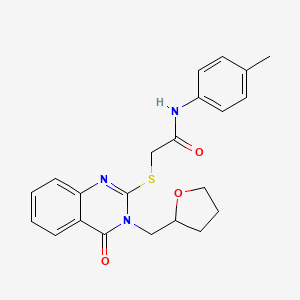
2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
- CAS Number : Not specified in the search results.
The compound features a quinazolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a related compound was found to inhibit the growth of human breast cancer cells with an IC50 value of approximately 10 µM .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms within cancer cells, leading to cell cycle arrest and subsequent apoptosis .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Several studies have reported that quinazolinone derivatives possess antibacterial and antifungal properties:
- Bacterial Inhibition : In vitro assays have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a related derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 128 µg/mL .
- Fungal Activity : The antifungal activity has also been noted against common pathogens such as Candida albicans, with some derivatives achieving significant inhibition at concentrations as low as 16 µg/mL .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of this class of compounds. Research indicates that quinazolinones can modulate inflammatory pathways:
- Cytokine Modulation : Compounds similar to the one have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation in conditions like arthritis, suggesting their potential for therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazolinone derivatives, including those structurally related to our compound, revealed their efficacy against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and determined that modifications at the thiol group enhanced cytotoxicity significantly.
Case Study 2: Antimicrobial Screening
A comprehensive screening of several quinazolinone derivatives against a panel of bacterial strains highlighted the importance of substituents on the quinazolinone ring in determining antimicrobial potency. The study found that introducing electron-withdrawing groups at specific positions increased activity against resistant strains.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-8-10-16(11-9-15)23-20(26)14-29-22-24-19-7-3-2-6-18(19)21(27)25(22)13-17-5-4-12-28-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVCCONBPUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














